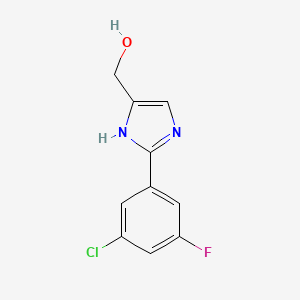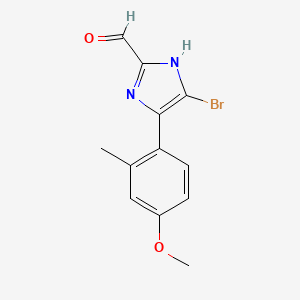
5-Bromo-4-(4-methoxy-2-methylphenyl)imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD33022695 is a chemical compound known for its unique properties and applications in various fields of science and industry. It is often utilized in research due to its specific chemical structure and reactivity, making it a valuable compound for synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022695 typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of MFCD33022695 is scaled up using optimized synthetic routes that are cost-effective and efficient. The process may involve continuous flow reactors, automated systems, and advanced purification techniques to produce large quantities of the compound. The industrial methods focus on maximizing yield, reducing waste, and ensuring consistent quality of the final product.
化学反应分析
Types of Reactions: MFCD33022695 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving MFCD33022695 typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of MFCD33022695 depend on the type of reaction and the reagents used. Oxidation reactions may produce oxidized derivatives with additional functional groups, while reduction reactions yield reduced forms with fewer functional groups. Substitution reactions result in compounds with different functional groups replacing the original ones.
科学研究应用
MFCD33022695 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: MFCD33022695 is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of MFCD33022695 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the context of its use, such as in biochemical assays or therapeutic applications. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
MFCD33022695 can be compared with other similar compounds based on its chemical structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions but with different functional groups.
Compound B: Shares a similar core structure but differs in its substitution pattern, leading to different applications.
Compound C: Used in similar industrial applications but with variations in its synthetic routes and production methods.
The uniqueness of MFCD33022695 lies in its specific combination of functional groups and reactivity, making it suitable for a wide range of applications that other similar compounds may not be able to achieve.
属性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC 名称 |
5-bromo-4-(4-methoxy-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-8(17-2)3-4-9(7)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
PKIPFNMLGNXWDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)C2=C(NC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


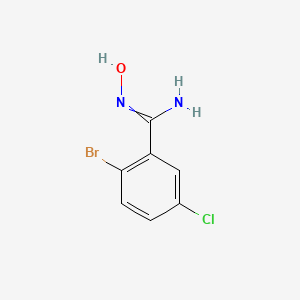
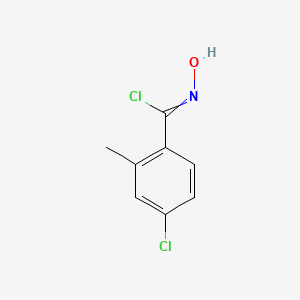
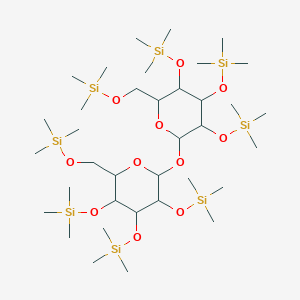
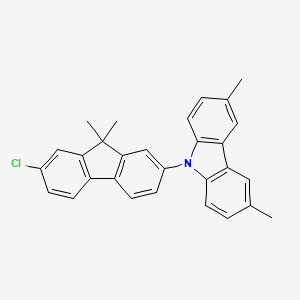
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
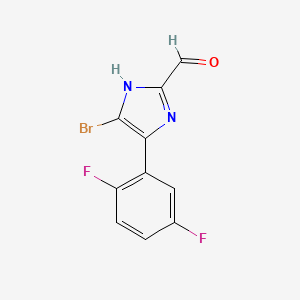
![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)

![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)
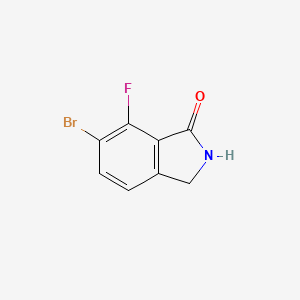
![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)

